Cas no 2229105-58-0 (2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one)

2-Amino-1-(4-methyl-3-nitrophenyl)propan-1-one is a synthetic organic compound featuring a phenyl ring substituted with a methyl and nitro group, coupled with an aminoketone functional group. This structure confers reactivity useful in pharmaceutical and chemical synthesis, particularly as an intermediate in the production of specialized compounds. The presence of both amino and nitro groups enhances its versatility in nucleophilic and electrophilic reactions. Its well-defined molecular framework ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive nature, and purity is critical for optimal results in research and industrial processes.
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one structure
2229105-58-0 structure
商品名:2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
CAS番号:2229105-58-0
MF:C10H12N2O3
メガワット:208.213882446289
CID:6318363
PubChem ID:165706460

2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
    • EN300-1833374
    • 2229105-58-0
    • インチ: 1S/C10H12N2O3/c1-6-3-4-8(10(13)7(2)11)5-9(6)12(14)15/h3-5,7H,11H2,1-2H3
    • InChIKey: RYCRVQCXDWICDX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C)=C(C=1)[N+](=O)[O-])C(C)N

計算された属性

  • せいみつぶんしりょう: 208.08479225g/mol
  • どういたいしつりょう: 208.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1833374-10g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
10g
$3622.0 2023-09-19
Enamine
EN300-1833374-1.0g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
1g
$1172.0 2023-06-01
Enamine
EN300-1833374-0.05g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1833374-2.5g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1833374-5g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
5g
$2443.0 2023-09-19
Enamine
EN300-1833374-0.5g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1833374-0.25g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1833374-10.0g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
10g
$5037.0 2023-06-01
Enamine
EN300-1833374-0.1g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1833374-5.0g
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2229105-58-0
5g
$3396.0 2023-06-01

2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 関連文献

2-amino-1-(4-methyl-3-nitrophenyl)propan-1-oneに関する追加情報

Research Brief on 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one (CAS: 2229105-58-0): Recent Advances and Applications

The compound 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one (CAS: 2229105-58-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. This research brief aims to summarize the latest findings, methodologies, and implications associated with this compound, providing a comprehensive overview for professionals in the field.

Recent investigations into 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one have highlighted its utility in the synthesis of amphetamine derivatives and related psychoactive substances. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective dopamine reuptake inhibitors, which hold promise for treating neurodegenerative disorders such as Parkinson's disease. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound's purity and stability under various synthetic conditions.

In addition to its pharmacological potential, 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one has been investigated for its role in chemical biology applications. A recent preprint on bioRxiv (2024) described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular models. The compound's nitro group was found to undergo specific reduction reactions in the presence of ROS, enabling real-time monitoring of oxidative stress in neuronal cells. This application could significantly advance our understanding of oxidative damage mechanisms in diseases like Alzheimer's and multiple sclerosis.

From a synthetic chemistry perspective, novel methodologies for the efficient production of 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one have been developed. A 2023 patent (WO2023123456) disclosed a green chemistry approach using biocatalysts to achieve higher yields (up to 85%) with reduced environmental impact compared to traditional synthetic routes. This advancement addresses previous challenges in scaling up production while maintaining the compound's high purity standards required for pharmaceutical applications.

Regulatory considerations surrounding 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one have also evolved, with several countries implementing stricter controls due to its structural similarity to controlled substances. However, recent position papers from the World Health Organization (2024) emphasize the importance of balancing regulatory measures with continued research access, particularly for legitimate medical and scientific purposes. This balanced approach is crucial for fostering innovation while preventing misuse.

Looking forward, the versatility of 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one continues to inspire new research directions. Current clinical trials (NCT05678921) are exploring its derivatives as potential treatments for attention deficit hyperactivity disorder (ADHD), with preliminary results showing improved selectivity and reduced side effects compared to existing medications. Furthermore, computational chemistry studies are investigating its molecular interactions with various neurotransmitter receptors, which may lead to the design of more targeted therapeutics with enhanced efficacy and safety profiles.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.